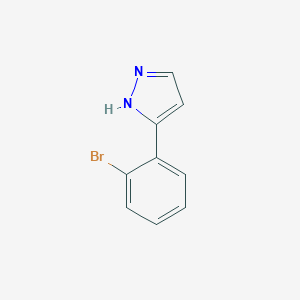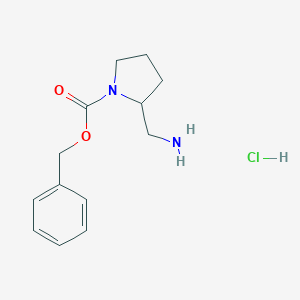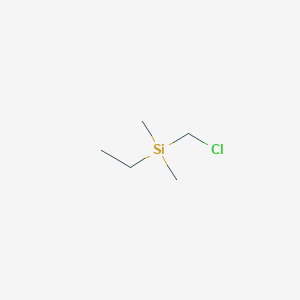
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-fluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H13FO2 It is a fluorinated ester derived from cyclohexane, characterized by the presence of a fluorine atom attached to the cyclohexane ring and a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-fluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom. The resulting 1-fluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 1-fluorocyclohexanecarboxylate.
Industrial Production Methods: Industrial production of methyl 1-fluorocyclohexanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to prevent over-fluorination, and the esterification is optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-fluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux.
Major Products:
Substitution: Substituted cyclohexanecarboxylates.
Reduction: 1-fluorocyclohexanemethanol.
Hydrolysis: 1-fluorocyclohexanecarboxylic acid.
Applications De Recherche Scientifique
Methyl 1-fluorocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism of action of methyl 1-fluorocyclohexanecarboxylate involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Methyl 1-fluorocyclohexanecarboxylate can be compared with other fluorinated cyclohexane derivatives:
Methyl 1-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. Fluorine provides different electronic properties and reactivity.
Methyl 1-bromocyclohexanecarboxylate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.
Methyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of fluorine, resulting in different hydrogen bonding capabilities and reactivity.
The uniqueness of methyl 1-fluorocyclohexanecarboxylate lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and hydroxylated counterparts.
Propriétés
Numéro CAS |
117169-32-1 |
|---|---|
Formule moléculaire |
C8H13FO2 |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
SMILES canonique |
COC(=O)C1(CCCCC1)F |
Synonymes |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)










